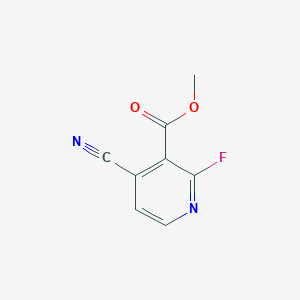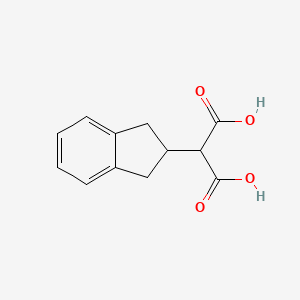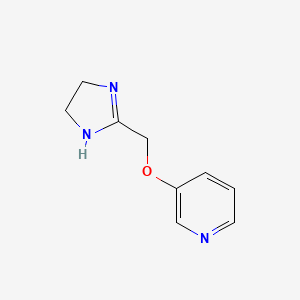
2,5-Dibromo-3-fluoro-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-fluoro-4-methylpyridine is a heterocyclic compound with the chemical formula C6H4Br2FN. It belongs to the pyridine family and contains bromine, fluorine, and methyl substituents on the pyridine ring. This compound exhibits interesting properties due to its unique combination of halogens and fluorine.
Métodos De Preparación
The synthesis of 2,5-dibromo-3-fluoro-4-methylpyridine involves several steps. Notably, an optimized strategy starting from 2-fluoro-4-methylpyridine has been reported, resulting in a significantly improved overall yield compared to previous methods . The key steps include bromination and fluorination reactions. Here’s a summary:
-
Bromination: : 2-fluoro-4-methylpyridine is brominated to form 2,5-dibromo-4-methylpyridine. The bromination can occur at the 2-position or the 5-position, resulting in the desired compound.
-
Fluorination: : The brominated intermediate is then fluorinated to introduce the fluorine atom at the 3-position, yielding this compound.
Análisis De Reacciones Químicas
2,5-Dibromo-3-fluoro-4-methylpyridine can participate in various chemical reactions:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include strong bases or nucleophiles.
-
Oxidation/Reduction Reactions: : The methyl group can be oxidized or reduced under appropriate conditions.
-
Major Products: : The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with different substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for designing kinase inhibitors or other bioactive molecules.
-
Agrochemicals: : It may serve as a building block for developing new pesticides or herbicides.
-
Materials Science: : Its unique structure could be useful in designing functional materials.
Mecanismo De Acción
The exact mechanism by which 2,5-dibromo-3-fluoro-4-methylpyridine exerts its effects depends on its specific application. For kinase inhibitors, it likely interacts with the ATP-binding site of the target kinase, disrupting its activity.
Comparación Con Compuestos Similares
While there are related pyridine derivatives, the combination of two bromine atoms, one fluorine atom, and a methyl group in this compound makes it distinct. Similar compounds include 2,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine .
Propiedades
Fórmula molecular |
C6H4Br2FN |
|---|---|
Peso molecular |
268.91 g/mol |
Nombre IUPAC |
2,5-dibromo-3-fluoro-4-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |
Clave InChI |
UWUKAWBQXOWSMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
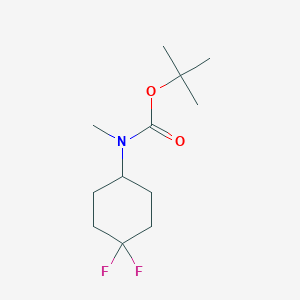
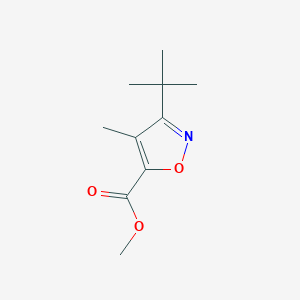

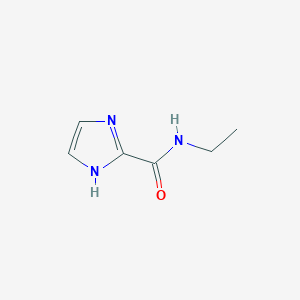

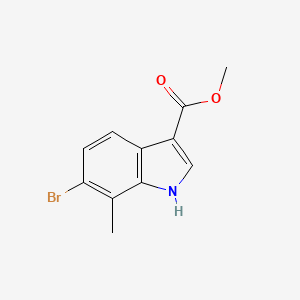

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
